molecular formula C8H7FO2 B1330353 4-Fluorophenyl acetate CAS No. 405-51-6

4-Fluorophenyl acetate

Cat. No.: B1330353
CAS No.: 405-51-6
M. Wt: 154.14 g/mol
InChI Key: ZNOREXRHKZXVPC-UHFFFAOYSA-N
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Description

4-Fluorophenyl acetate is an organic compound with the molecular formula C8H7FO2. It is a clear, colorless liquid with a boiling point of 197°C and a density of 1.178 g/mL at 25°C . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

4-Fluorophenyl acetate can be synthesized through the reaction of 4-fluorophenol with acetic anhydride in the presence of sodium acetate. The reaction is typically carried out in benzene under reflux conditions for about 2 hours . The general reaction scheme is as follows:

4-Fluorophenol+Acetic Anhydride4-Fluorophenyl Acetate+Acetic Acid\text{4-Fluorophenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 4-Fluorophenol+Acetic Anhydride→4-Fluorophenyl Acetate+Acetic Acid

Chemical Reactions Analysis

4-Fluorophenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-fluorophenol and acetic acid.

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form 4-fluorobenzoic acid using oxidizing agents like potassium permanganate.

Scientific Research Applications

4-Fluorophenyl acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluorophenyl acetate primarily involves its hydrolysis to 4-fluorophenol and acetic acid. This reaction is catalyzed by esterases, which are enzymes that facilitate the cleavage of ester bonds. The hydrolysis process can be represented as follows:

4-Fluorophenyl Acetate+H2O4-Fluorophenol+Acetic Acid\text{this compound} + \text{H}_2\text{O} \rightarrow \text{4-Fluorophenol} + \text{Acetic Acid} 4-Fluorophenyl Acetate+H2​O→4-Fluorophenol+Acetic Acid

Comparison with Similar Compounds

4-Fluorophenyl acetate can be compared with other similar compounds such as:

    4-Fluorophenol: The parent compound from which this compound is derived. It has similar chemical properties but lacks the ester functional group.

    4-Fluoroanisole: Another fluorinated aromatic compound with a methoxy group instead of an acetate group. It is used in different synthetic applications.

    4-Fluorobenzoic Acid: An oxidation product of this compound, used in the synthesis of various organic compounds.

This compound is unique due to its ester functional group, which makes it a versatile intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

(4-fluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOREXRHKZXVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193509
Record name Phenol, 4-fluoro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-51-6
Record name 4-Fluorophenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-fluoro-, acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-fluoro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-fluoro-, 1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.979
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Synthesis routes and methods

Procedure details

4-Fluorophenol (112.1 g, 1.0 mole), sodium acetate (68.89 g, 0.74 mole) and acetic anhydride (107.6 g, 1.05 mole) were mixed in benzene (220 ml) with stirring and heated under reflux for 2 hours. After cooling, water (500 ml) and sodium bicarbonate (100 g, 1.19 mole) were added to the reaction mixture and the mixture was stirred. The mixture was allowed to stand to separate into layers and the aqueous layer was extracted with benzene (500 ml). The organic layers were combined, dried over anhydrous sodium sulfate and distilled to obtain the title compound (147 g, 95.4%), b.p. 84°-86° C./16 mmHg.
Quantity
112.1 g
Type
reactant
Reaction Step One
Quantity
68.89 g
Type
reactant
Reaction Step One
Quantity
107.6 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
95.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for 4-Fluorophenyl acetate?

A1: this compound has the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol. While a full spectroscopic analysis is not provided in the provided research, key structural information is given. For example, the presence of the furan-2(5H)-one core in a derivative of this compound is confirmed through bond length analysis of C7—C10 and C10—O3 using single-crystal structure determination. Additionally, 1H NMR and 19F NMR have been used to monitor the formation and reactions of this compound in enzymatic reactions.

Q2: How is this compound synthesized?

A2: One method involves a multi-step process starting with 4-Fluorophenol. First, 4-Fluorophenol undergoes esterification with acetic anhydride to yield this compound. This method is preferred over direct acylation of 4-Fluorophenol due to a higher yield. this compound can also be generated through the enzymatic Baeyer-Villiger oxidation of 4'-fluoroacetophenone by Pseudomonas fluorescens ACB or purified 4'-hydroxyacetophenone monooxygenase (HAPMO).

Q3: Is this compound stable under different pH conditions?

A3: Research suggests that this compound shows higher stability at a pH of 6 compared to a pH of 8. This difference in stability is attributed to the base-catalyzed hydrolysis of the ester bond, which is more pronounced at higher pH values.

Q4: Can this compound be used to study enzyme kinetics?

A4: Yes, this compound has been used as a substrate to study the kinetics of enzymatic reactions. For example, it has been utilized in investigating the aminolysis reaction with various amines, providing insights into the mechanism and reactivity of amine nucleophiles with ester substrates.

Q5: Are there computational studies on this compound or its derivatives?

A5: Yes, molecular orbital calculations, specifically at the STO-3G level of theory, have been performed on phenyl formate, a close analog of this compound. These computations revealed the conformational preference of phenyl formate for a nonplanar Z conformer and provided insights into the rotational barriers around the C(1)—O bond. While not directly on this compound, this study offers valuable information about the conformational behavior of similar phenyl esters.

Q6: Are there any known applications of this compound in material science?

A6: While direct applications in material science haven't been explicitly discussed in the provided research papers, this compound serves as a valuable building block in organic synthesis. Its derivatives, particularly those incorporating a &-butyrolactone core, have shown potential as antibacterial agents. This suggests potential applications in developing novel materials with antimicrobial properties.

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